Isotopic Mass Differentiation vs. Unlabeled Mirtazapine N-Sulfate Sodium Salt for LC-MS/MS Selectivity
Mirtazapine-d3 N-Sulfate Sodium Salt (MW 371.42 Da) provides a net mass shift of +3.01 Da relative to the unlabeled Mirtazapine N-Sulfate Sodium Salt (MW 368.41 Da), resulting from substitution of three protium atoms with deuterium at the N-methyl position [1]. In positive electrospray ionization (ESI+) mode, the precursor ion [M+H]⁺ for the labeled compound appears at m/z 372.4, compared to m/z 369.4 for the unlabeled analyte, establishing a 3 Da separation window that eliminates isotopic cross-talk between the internal standard and the target analyte in selected reaction monitoring (SRM) transitions . This mass separation is sufficient to avoid the <1% natural abundance ¹³C isotopic overlap that can confound quantification when using structural analogs, and is consistent with FDA/EMA bioanalytical method validation guidance requiring that the IS signal not interfere with analyte quantification at the LLOQ [2].
| Evidence Dimension | Molecular weight and precursor ion m/z for MS/MS detection |
|---|---|
| Target Compound Data | MW 371.42 Da; [M+H]⁺ m/z 372.4 (C₁₇H₁₆D₃N₃NaO₃S) |
| Comparator Or Baseline | Unlabeled Mirtazapine N-Sulfate Sodium Salt: MW 368.41 Da; [M+H]⁺ m/z 369.4 (C₁₇H₁₉N₃NaO₃S) |
| Quantified Difference | ΔMW = +3.01 Da (3 deuterium atoms); Δm/z = +3.0 for [M+H]⁺; 0% spectral overlap at unit resolution |
| Conditions | Positive electrospray ionization (ESI+) on triple quadrupole MS; unit mass resolution (FWHM 0.7 Da); C₁₇ scaffold with N-sulfate sodium salt |
Why This Matters
The +3.01 Da mass shift enables unambiguous SRM channel separation at unit resolution—a prerequisite for regulatory-compliant bioanalytical method validation—whereas the unlabeled N-sulfate conjugate cannot function as an internal standard because it is spectrally identical to the endogenous analyte.
- [1] Coompo Research Chemicals. Mirtazapine-d3 N-Sulfate Sodium Salt (C247808) – Molecular Weight: 371.42; Molecular Formula: C17H16D3N3NaO3S. View Source
- [2] U.S. FDA (2018). Bioanalytical Method Validation – Guidance for Industry. Section V.C: Internal Standard Selection. Requirement that IS does not interfere with analyte quantification; stable isotope-labeled IS recommended when available. View Source
